
4,4'-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine): is a synthetic organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two naphthalene rings connected by a methylene bridge, with each naphthalene ring substituted by a methoxy group and an N,N-dimethylamine group. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) typically involves the following steps:
Formation of the Methylene Bridge: The initial step involves the reaction of 8-methoxy-N,N-dimethylnaphthalen-1-amine with formaldehyde under acidic conditions to form the methylene bridge.
Substitution Reactions: The methoxy and N,N-dimethylamine groups are introduced through substitution reactions using appropriate reagents such as methanol and dimethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives of the naphthalene rings.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Utilized in the manufacture of dyes and pigments.
- Used as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the methoxy groups.
4,4’-Methylenebis(2-methoxyaniline): Similar structure but with methoxy groups at different positions.
4,4’-Methylenebis(3-methoxyaniline): Similar structure but with methoxy groups at different positions.
Uniqueness:
- The presence of both methoxy and N,N-dimethylamine groups on the naphthalene rings makes 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) unique.
- This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
184696-75-1 |
|---|---|
Formule moléculaire |
C27H30N2O2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)-5-methoxynaphthalen-1-yl]methyl]-8-methoxy-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C27H30N2O2/c1-28(2)22-15-13-18(20-9-7-11-24(30-5)26(20)22)17-19-14-16-23(29(3)4)27-21(19)10-8-12-25(27)31-6/h7-16H,17H2,1-6H3 |
Clé InChI |
KVNFVCXFROCFLI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2C(=C(C=C1)CC3=C4C=CC=C(C4=C(C=C3)N(C)C)OC)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


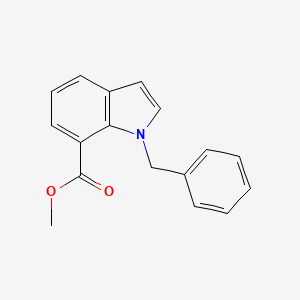
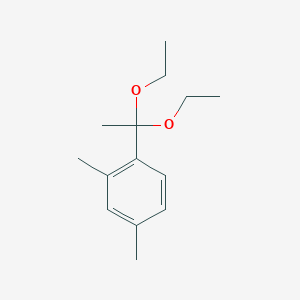

![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
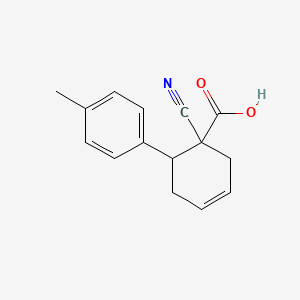
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
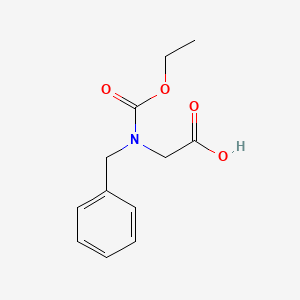
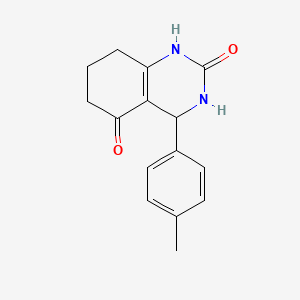
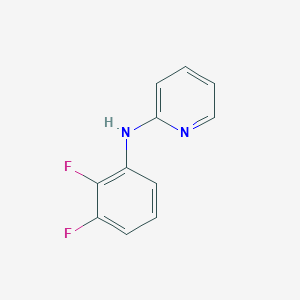
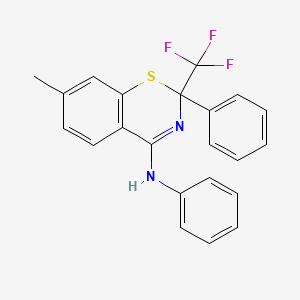
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
